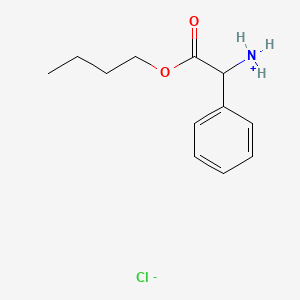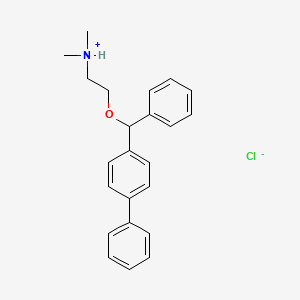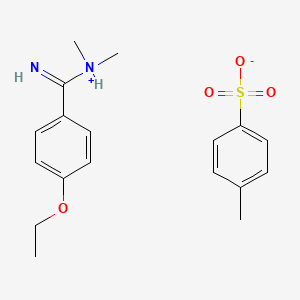
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate, also known as (4-ethoxybenzenecarboximidoyl)-dimethylazanium 4-methylbenzenesulfonate, is a chemical compound with a complex structure. It is used in various scientific research applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate typically involves the reaction of p-ethoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The resulting intermediate is then treated with p-toluenesulfonic acid to form the final product. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the compound’s high purity, which is essential for its applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the p-toluenesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on target molecules, altering their activity and leading to various biochemical outcomes .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylethylamine: Used in similar applications but differs in its structural properties.
N,N-Dimethylformamide: Widely used as a solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Another solvent and reagent with similar applications but different reactivity.
Uniqueness
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate stands out due to its unique combination of functional groups, which confer specific reactivity and properties. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound for scientific research .
Propiedades
Número CAS |
73987-03-8 |
|---|---|
Fórmula molecular |
C18H24N2O4S |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
(4-ethoxybenzenecarboximidoyl)-dimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16N2O.C7H8O3S/c1-4-14-10-7-5-9(6-8-10)11(12)13(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,12H,4H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
BNXXYWDDSFIEQB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=N)[NH+](C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


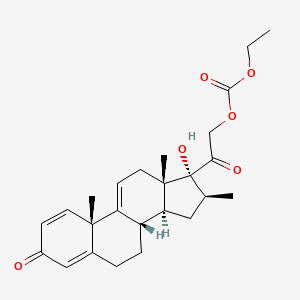
![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)
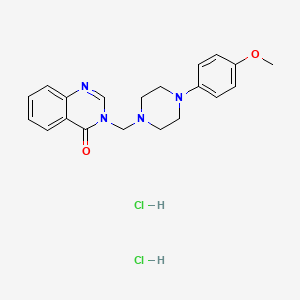
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
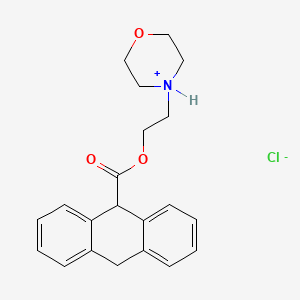
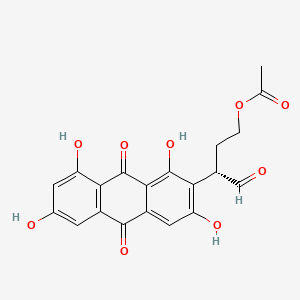
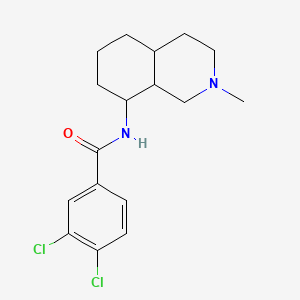
![Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13763816.png)
![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)
![1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide](/img/structure/B13763821.png)
